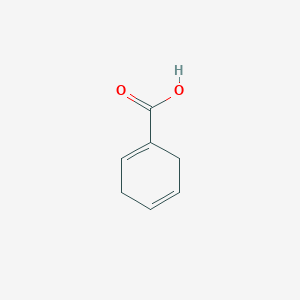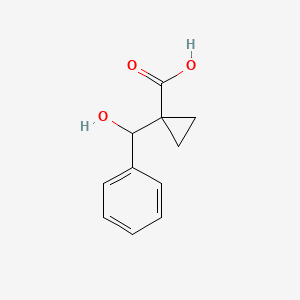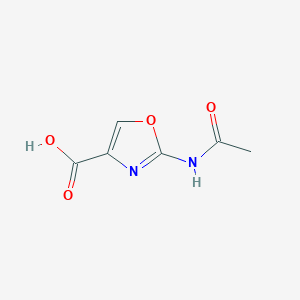
2-acetamido-1,3-oxazole-4-carboxylic acid
描述
2-acetamido-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminooxazole with acetic anhydride, followed by carboxylation. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the cyclization and subsequent carboxylation.
Industrial Production Methods: In an industrial setting, the production of 2-acetamidooxazole-4-carboxylic acid may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as crystallization and chromatography to obtain the desired purity.
化学反应分析
Types of Reactions: 2-acetamido-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications.
科学研究应用
2-acetamido-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-acetamidooxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes and cellular functions.
相似化合物的比较
2-Aminooxazole-4-carboxylic acid: Similar in structure but lacks the acetamido group.
2-Acetamidooxazole-5-carboxylic acid: Similar but with the carboxylic acid group at a different position.
2-Acetamido-1,3-oxazole: Lacks the carboxylic acid group.
Uniqueness: 2-acetamido-1,3-oxazole-4-carboxylic acid is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H6N2O4 |
|---|---|
分子量 |
170.12 g/mol |
IUPAC 名称 |
2-acetamido-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4/c1-3(9)7-6-8-4(2-12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) |
InChI 键 |
JBSSLYLOQNBRKS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC(=CO1)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
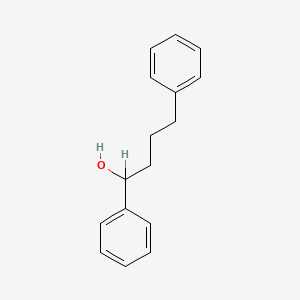
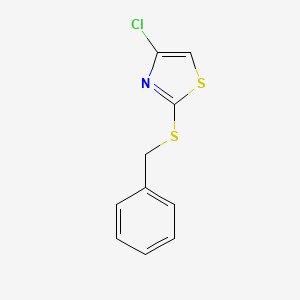
![2-Bromo-1-[3-methoxy-4-(pyridin-2-yl)phenyl]ethan-1-one](/img/structure/B8723302.png)
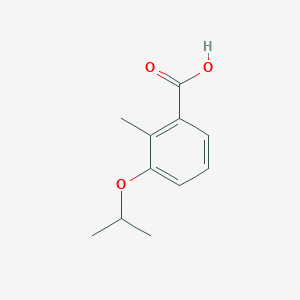
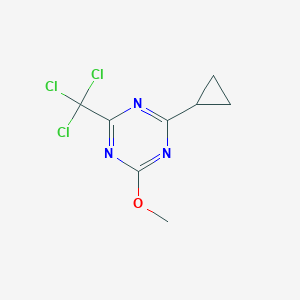
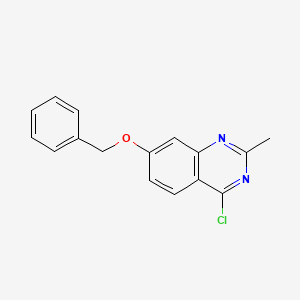

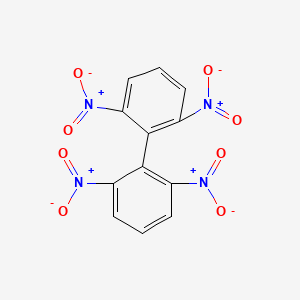
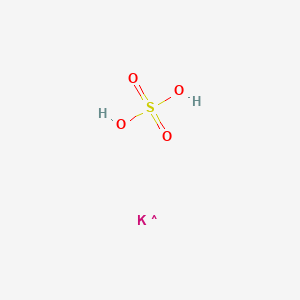
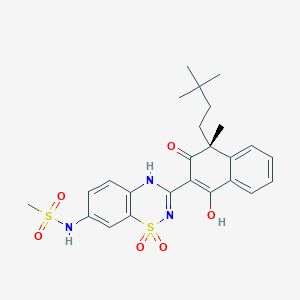
![4-[(3-Aminopyrazol-1-yl)methyl]benzonitrile](/img/structure/B8723365.png)
![1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[B]1,6-naphthyridine](/img/structure/B8723372.png)
